molecular formula C6H12N2O B132828 1,1-dimethyl-3-[(E)-prop-1-enyl]urea CAS No. 143470-10-4

1,1-dimethyl-3-[(E)-prop-1-enyl]urea

Cat. No. B132828
M. Wt: 128.17 g/mol
InChI Key: IIGCYQPNZRSCLY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethyl-3-[(E)-prop-1-enyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost. Diuron is a white crystalline solid with a molecular weight of 233.26 g/mol and a melting point of 158-159°C.

Mechanism Of Action

Diuron works by inhibiting the photosynthetic electron transport chain in plants, specifically by binding to the D1 protein in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.

Biochemical And Physiological Effects

Diuron has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the alteration of protein synthesis. It has also been shown to affect the growth and development of roots, stems, and leaves in plants.

Advantages And Limitations For Lab Experiments

Diuron is a widely used herbicide in agriculture due to its effectiveness and low cost. In laboratory experiments, it has been found to be a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of photosynthesis. However, 1,1-dimethyl-3-[(E)-prop-1-enyl]urea can be toxic to some non-target organisms, including aquatic plants and animals, and care must be taken when using it in the laboratory.

Future Directions

There are a number of potential future directions for research on 1,1-dimethyl-3-[(E)-prop-1-enyl]urea, including the development of new formulations that are less toxic to non-target organisms, the investigation of its effects on soil microorganisms, and the study of its potential as a biocide in water treatment. Additionally, further research is needed to better understand the mechanisms of 1,1-dimethyl-3-[(E)-prop-1-enyl]urea toxicity and to develop more effective methods for its removal from the environment.

Synthesis Methods

Diuron can be synthesized through a variety of methods, including the reaction of N,N-dimethylurea with acrylonitrile in the presence of a catalyst, or the reaction of N,N-dimethylurea with chloroacetic acid in the presence of a base. The most common method for 1,1-dimethyl-3-[(E)-prop-1-enyl]urea synthesis involves the reaction of N,N-dimethylurea with 3-chloropropionitrile in the presence of a base.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It works by inhibiting photosynthesis in the target plants, leading to their death. Diuron has also been studied for its potential use as a biocide in water treatment, as it has been shown to be effective against algae and other aquatic organisms.

properties

CAS RN

143470-10-4

Product Name

1,1-dimethyl-3-[(E)-prop-1-enyl]urea

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,1-dimethyl-3-[(E)-prop-1-enyl]urea

InChI

InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+

InChI Key

IIGCYQPNZRSCLY-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/NC(=O)N(C)C

SMILES

CC=CNC(=O)N(C)C

Canonical SMILES

CC=CNC(=O)N(C)C

synonyms

Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI)

Origin of Product

United States

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